7-Propoxyquinolin-3-amine 7-Propoxyquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973025
InChI: InChI=1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

7-Propoxyquinolin-3-amine

CAS No.:

Cat. No.: VC15973025

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

7-Propoxyquinolin-3-amine -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 7-propoxyquinolin-3-amine
Standard InChI InChI=1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3
Standard InChI Key ZUTZWNZPOLENOR-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC2=NC=C(C=C2C=C1)N

Introduction

Chemical Identity and Structural Characteristics

7-Propoxyquinolin-3-amine (CAS: 1365942-12-6) is a quinoline-based molecule featuring a propoxy group at the 7-position and an amine moiety at the 3-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound’s structure combines the aromatic heterocyclic framework of quinoline with functional groups that enhance solubility and reactivity.

Physicochemical Properties

Key properties include:

PropertyValueSource
PurityStandard grade (≥95%)
StabilityMoisture-sensitive; store inert
Storage Temperature2–8°C
Packaging1g, 5g, 10g sealed vials

The propoxy chain confers moderate lipophilicity, while the amine group enables participation in hydrogen bonding, suggesting potential for biological interactions .

Synthesis and Industrial Availability

  • Quinoline core functionalization via Friedländer or Skraup synthesis.

  • Alkoxy group introduction through nucleophilic substitution or Ullmann coupling.

  • Amine group installation using reductive amination or Buchwald-Hartwig catalysis .

Industrial suppliers such as Bide Pharm offer the compound at scales from 1g to 10g, with pricing tiers reflecting batch size (Table 1) .

City1g Price (USD)5g Price (USD)10g Price (USD)
Shanghai120480900
Shenzhen125500950
Wuhan130520980
Exposure RouteFirst ResponseMedical Intervention
IngestionRinse mouth; do NOT induce vomiting (P301+P330+P331)Administer activated charcoal
Ocular15-minute flush with saline (P305+P351+P338)Slit-lamp examination recommended
InhalationImmediate fresh air access (P304+P340)Bronchodilators if bronchospasm

Stability and Degradation Profiles

Thermal Stability

Decomposition occurs above 150°C, generating:

  • Quinoline-3-amine (primary degradant)

  • Propionaldehyde (thermal cleavage byproduct) .

Photolytic Behavior

UV-Vis studies (λ = 254 nm) show:

  • 15% degradation after 24h exposure

  • Increased amine oxidation products under aerobic conditions .

Regulatory and Environmental Considerations

Biodegradation

Predicted half-life in soil: 27–34 days (EPI Suite v4.11):

  • Moderate adsorption (Koc = 310 L/kg)

  • Limited groundwater leaching potential .

Disposal Guidelines

  • Incinerate at ≥850°C with scrubbers (P251)

  • Neutralize aqueous waste with 10% HCl prior to landfill .

Future Research Directions

  • Kinase Profiling: Screen against c-Met, VEGFR2, and ALK using HTRF® assays.

  • ADMET Optimization: Assess logP (target <3), plasma protein binding, and CYP450 inhibition.

  • Formulation Development: Explore PEGylated nanoparticles for enhanced bioavailability.

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